Dipropyl 3,3'-sulfanediyldipropanoate
Overview
Description
Dipropyl 3,3’-sulfanediyldipropanoate, also known as dipropyl 3,3’-thiodipropionate, is an organic compound with the molecular formula C12H22O4S. It is a diester of thiodipropionic acid and is commonly used as an antioxidant in various industrial applications. The compound is known for its ability to stabilize polymers and prevent oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl 3,3’-sulfanediyldipropanoate can be synthesized through the esterification of thiodipropionic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of dipropyl 3,3’-sulfanediyldipropanoate involves large-scale esterification processes. The raw materials, thiodipropionic acid and propanol, are mixed in the presence of an acid catalyst and heated to promote the reaction. The product is then purified through distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Dipropyl 3,3’-sulfanediyldipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
Dipropyl 3,3’-sulfanediyldipropanoate has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in drug formulations to enhance stability.
Industry: Widely used in the production of plastics, rubber, and other materials to improve their longevity and performance.
Mechanism of Action
The primary mechanism of action of dipropyl 3,3’-sulfanediyldipropanoate is its ability to scavenge free radicals and reactive oxygen species. By donating hydrogen atoms, the compound neutralizes free radicals, thereby preventing oxidative damage to polymers and other materials. The molecular targets include reactive oxygen species and free radicals, which are neutralized through redox reactions.
Comparison with Similar Compounds
Similar Compounds
- Dipropyl 3,3’-thiodipropionate
- Diethyl 3,3’-thiodipropionate
- Dimethyl 3,3’-thiodipropionate
Uniqueness
Dipropyl 3,3’-sulfanediyldipropanoate is unique due to its specific ester groups, which provide distinct solubility and reactivity properties compared to its analogs. Its effectiveness as an antioxidant in various industrial applications makes it a valuable compound in polymer chemistry and materials science.
Properties
IUPAC Name |
propyl 3-(3-oxo-3-propoxypropyl)sulfanylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4S/c1-3-7-15-11(13)5-9-17-10-6-12(14)16-8-4-2/h3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJWXQWSVLNYKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCSCCC(=O)OCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288352 | |
Record name | dipropyl 3,3'-sulfanediyldipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4275-35-8 | |
Record name | NSC55375 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dipropyl 3,3'-sulfanediyldipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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